molecular formula C9H15N5OS B5885914 N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No. B5885914
M. Wt: 241.32 g/mol
InChI Key: CZGXZJKOFDSZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of molecules that often exhibit significant biological activities due to their heterocyclic structures and functional groups. Research into similar compounds has revealed potential applications in medicinal chemistry, particularly as antitumor agents and in the development of new therapeutic drugs.

Synthesis Analysis

Synthesis of related compounds typically involves nucleophilic substitution reactions, acylation, and cyclization steps. For example, the synthesis of certain acetamide derivatives involves reacting 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate, followed by cyclization and acylation to yield complex heterocyclic systems (H. Shams et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques like NMR, X-ray diffraction, and FT-IR spectroscopy. These methods help elucidate the configuration, conformation, and stereochemistry of the synthesized molecules. An example includes the structural determination of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide using X-ray diffraction (Ö. Ekici et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many tetrazole derivatives are used in medicinal chemistry due to their biological activity .

Safety and Hazards

Tetrazoles can decompose and emit toxic nitrogen fumes when heated . They can also burst vigorously when exposed to shock, fire, and heat on friction .

Future Directions

The future directions for this compound would depend on its potential applications. Given the wide range of uses for tetrazole derivatives, there could be many possibilities for future research and development .

properties

IUPAC Name

N-cyclopentyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5OS/c1-14-9(11-12-13-14)16-6-8(15)10-7-4-2-3-5-7/h7H,2-6H2,1H3,(H,10,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGXZJKOFDSZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325233
Record name N-cyclopentyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727177
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclopentyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide

CAS RN

378225-87-7
Record name N-cyclopentyl-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.